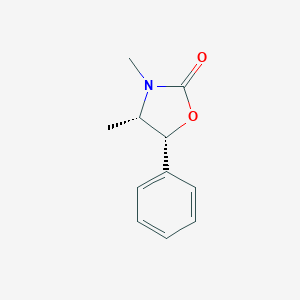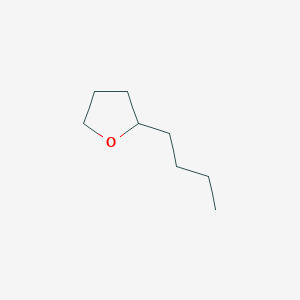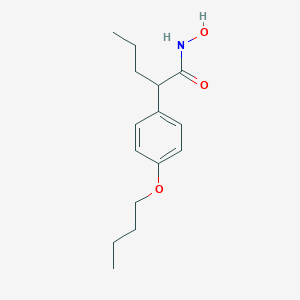
Acetohydroxamic acid, 2-(4-butoxyphenyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHA is a white crystalline powder that was first synthesized in the 1950s. It has been used in the treatment of urinary tract infections and as a chelating agent for heavy metals. However, its potential applications in scientific research have recently gained attention due to its unique properties.
Mechanism of Action
AHA works by inhibiting the activity of the enzyme urease, which is responsible for the hydrolysis of urea to produce ammonia. By inhibiting this enzyme, AHA can prevent the formation of kidney stones and reduce the risk of urinary tract infections. AHA has also been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
AHA has a wide range of biochemical and physiological effects. It has been shown to reduce the levels of ammonia in the blood, which can be beneficial for patients with liver disease. AHA has also been shown to reduce the levels of nitric oxide, a molecule that plays a role in inflammation and oxidative stress. Additionally, AHA has been shown to increase the levels of glutathione, an antioxidant that helps protect cells from damage.
Advantages and Limitations for Lab Experiments
AHA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, AHA has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness. Additionally, its use in lab experiments may be limited by its cost and availability.
Future Directions
There are several potential future directions for research on AHA. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for AHA in cancer patients. Another area of interest is its potential use as a chelating agent for heavy metals. AHA has been shown to have a high affinity for certain heavy metals, and further studies are needed to determine its effectiveness in removing these metals from the body. Finally, AHA may have potential applications in the treatment of other conditions, such as liver disease and inflammation. Further studies are needed to determine the full extent of its therapeutic potential.
In conclusion, AHA is a promising compound for use in scientific research. Its unique properties and well-understood mechanism of action make it a valuable tool for studying a wide range of biological processes. Further research is needed to fully explore its potential applications in medicine and other fields.
Synthesis Methods
AHA can be synthesized through a multi-step process starting from 4-butoxyphenol and propyl bromide. The final step involves the reaction of the intermediate product with hydroxylamine hydrochloride to yield AHA. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
AHA has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of urease, an enzyme that plays a role in the formation of kidney stones. AHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of tumor cells in vitro.
properties
CAS RN |
15560-25-5 |
|---|---|
Product Name |
Acetohydroxamic acid, 2-(4-butoxyphenyl)-2-propyl- |
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxypentanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17) |
InChI Key |
XQTREDVXSGVXPT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC |
Other CAS RN |
15560-25-5 |
synonyms |
2-(p-Butoxyphenyl)valerohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



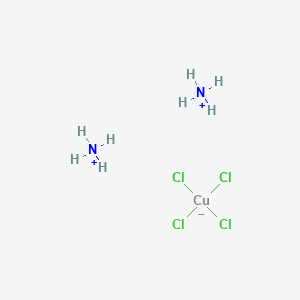


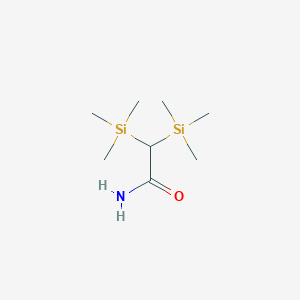
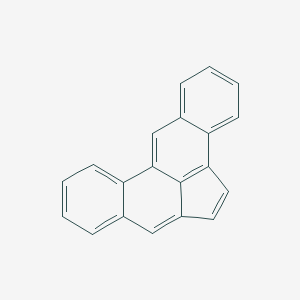
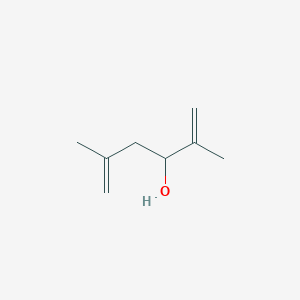

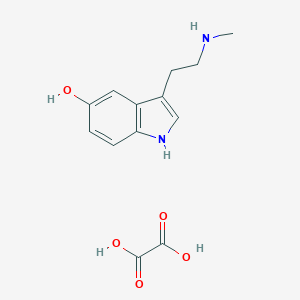

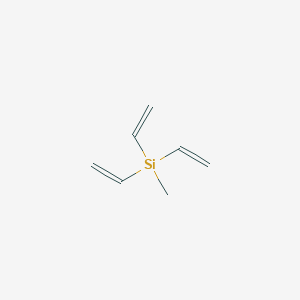
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
